molecular formula C14H13Cl2N5O2S B12673534 (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethyl- CAS No. 98937-23-6

(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethyl-

Cat. No.: B12673534
CAS No.: 98937-23-6
M. Wt: 386.3 g/mol
InChI Key: JETRBEJLGYVPPW-UHFFFAOYSA-N
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Description

(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethyl- is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazolo-pyrimidine core and a sulfonamide group, making it a subject of interest for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethyl- typically involves the condensation of 5-alkoxy-1,2,4-triazolo(1,5-c)pyrimidine-2-sulfonyl halides with ortho-substituted N-trialkylsilylanilines . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific solvents and catalysts to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include halides, alkoxides, and amines. The reactions are often carried out under controlled temperatures and pressures to ensure the desired outcome. Solvents such as dichloromethane, ethanol, and water are frequently used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethyl- is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the formulation of herbicides and pesticides. Its selective action against specific plant species makes it an effective tool for agricultural applications.

Mechanism of Action

The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting essential biological pathways. This inhibition can lead to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethyl- lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications, from research to industrial use.

Properties

CAS No.

98937-23-6

Molecular Formula

C14H13Cl2N5O2S

Molecular Weight

386.3 g/mol

IUPAC Name

N-(2,6-dichloro-3-methylphenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

InChI

InChI=1S/C14H13Cl2N5O2S/c1-7-4-5-10(15)12(11(7)16)20-24(22,23)14-18-13-17-8(2)6-9(3)21(13)19-14/h4-6,20H,1-3H3

InChI Key

JETRBEJLGYVPPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)C)C)Cl

Origin of Product

United States

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